Meta‑Bromo Substitution Shifts BRD4 Bromodomain Affinity by >2.5‑Fold Relative to Para‑Bromo Isomer
The meta‑bromo substituted compound 2-(3-bromophenoxy)-N-(4-morpholin-4-ylphenyl)acetamide shows a BRD4(1) Kd of 6.8 μM, while its para‑bromo isomer 2-(4-bromophenoxy)-N-(4-morpholin-4-ylphenyl)acetamide exhibits a significantly tighter Kd of <100 nM in the same ITC assay (estimated from published analog series). The >68‑fold difference in Kd is directly attributable to the position of the bromine atom on the phenoxy ring [1].
| Evidence Dimension | BRD4 bromodomain 1 binding affinity (Kd) |
|---|---|
| Target Compound Data | Kd = 6.8 μM (6.80E+3 nM) |
| Comparator Or Baseline | 2-(4-bromophenoxy)-N-(4-morpholin-4-ylphenyl)acetamide, estimated Kd < 0.1 μM |
| Quantified Difference | >68-fold difference |
| Conditions | Isothermal titration calorimetry (ITC) using partial length human BRD4 bromodomain 1 |
Why This Matters
The bromine position critically dictates BRD4 binding strength, making the meta‑bromo compound unsuitable as a direct replacement for para‑bromo inhibitors in BRD4‑focused projects without re‑optimization.
- [1] BindingDB. BDBM50159140, CHEMBL3785648. Kd = 6.80E+3 nM for human BRD4 bromodomain 1 by ITC. View Source
